molecular formula C13H23NO3 B11761001 tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate

tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate

Cat. No.: B11761001
M. Wt: 241.33 g/mol
InChI Key: PXOCBLMTJDGHKK-QWRGUYRKSA-N
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Description

tert-Butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its carbamate moiety can mimic natural substrates, allowing researchers to investigate the mechanisms of enzyme catalysis.

Medicine: In medicine, this compound has potential applications as a drug precursor. Its structural features can be modified to develop new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
  • tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
  • tert-Butyl N-[(1S,3S)-3-hydroxy-3-methylcyclohexyl]carbamate

Comparison: Compared to similar compounds, tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate is unique due to the presence of the acetyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The acetyl group can undergo specific chemical transformations that are not possible with other similar compounds, highlighting its uniqueness.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate

InChI

InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)/t10-,11-/m0/s1

InChI Key

PXOCBLMTJDGHKK-QWRGUYRKSA-N

Isomeric SMILES

CC(=O)[C@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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